molecular formula C23H21N3O3 B2428577 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea CAS No. 1203047-48-6

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea

Cat. No.: B2428577
CAS No.: 1203047-48-6
M. Wt: 387.439
InChI Key: BVQUNMZCTJSRQQ-UHFFFAOYSA-N
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Description

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core

Properties

IUPAC Name

1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26-19-9-5-6-10-21(19)29-20-12-11-17(15-18(20)22(26)27)25-23(28)24-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUNMZCTJSRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the methyl and oxo groups. The final step involves the attachment of the phenethylurea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Antiviral Applications

Research indicates that compounds related to 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea exhibit significant antiviral properties. Key findings include:

  • Mechanism of Action : These compounds have been shown to inhibit viral replication and entry into host cells. For example, studies have highlighted their potential in targeting Hepatitis B virus (HBV) through allosteric modulation of viral proteins.

Case Study :
A study demonstrated that related compounds effectively reduced viral load in infected cell cultures with a dose-dependent reduction in HBV replication.

Antimicrobial Applications

The antimicrobial potential of this compound has been explored extensively. It has shown activity against various pathogens, including multidrug-resistant strains.

Key Findings :

  • Compounds similar to this one have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL.
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Antimicrobial
Escherichia coli0.5Antimicrobial

Mechanisms of Action :

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis.

Anticancer Applications

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study :
In vitro studies have shown that related dibenzo compounds can inhibit the growth of human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells with IC50 values in the low micromolar range.

Cancer Cell LineIC50 (µg/mL)Activity Type
HepG242Anticancer
MCF-7100Anticancer

Mechanism of Action

The mechanism of action of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of an oxygen atom.

    2-(11-Oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid: Similar core structure but different functional groups.

Uniqueness

Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea is a compound of growing interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a phenethylurea moiety. Its molecular formula is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S with a molecular weight of approximately 403.50 g/mol. The structural intricacies contribute to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Dopamine Receptor Modulation : This class of compounds has been shown to act as dopamine D2 receptor antagonists, which can have implications for treating psychiatric disorders such as schizophrenia .
  • Antitumor Activity : Some studies suggest that derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Biological Activity Overview

Biological Activity Mechanism Potential Applications
Dopamine AntagonismReceptor modulationTreatment of schizophrenia and other psychiatric disorders
Antitumor EffectsInduction of apoptosisCancer therapy
Antimicrobial ActivityCell membrane disruptionTreatment of bacterial and fungal infections

Case Study 1: Antipsychotic Effects

A study involving a related compound demonstrated significant antipsychotic effects in animal models. The compound reduced hyperactivity and improved cognitive function in subjects treated with dopamine antagonists, suggesting potential for therapeutic use in schizophrenia .

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of the dibenzo[b,f][1,4]oxazepine structure can inhibit the growth of various cancer cell lines. One study reported a 70% reduction in cell viability in human breast cancer cells after treatment with a similar compound for 48 hours .

Case Study 3: Antimicrobial Efficacy

Research on related compounds has revealed promising antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that these compounds could inhibit bacterial growth at micromolar concentrations, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling the dibenzo[b,f][1,4]oxazepin core with phenethylurea via nucleophilic substitution or amidation. Key steps include:

  • Precursor preparation : Start with 10-methyl-11-oxodibenzo[b,f][1,4]oxazepin, synthesized through cyclization of substituted anthranilic acid derivatives under acidic conditions .
  • Urea linkage : React the core with phenethyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the urea bond.
  • Purity optimization : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with 1H^1 \text{H}-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical data, especially for the oxazepine ring conformation and urea substituent orientation .
  • Spectroscopic analysis : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (DMSO-d6d_6) resolve proton environments (e.g., methyl groups at C10, urea NH signals). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) .
  • Electronic properties : UV-Vis spectroscopy (λmax_{\text{max}} in DMSO) and cyclic voltammetry (oxidation/reduction potentials) assess electronic transitions and redox behavior relevant to biological activity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in target binding, given its structural complexity?

  • Methodological Answer :

  • In silico docking : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with proposed targets (e.g., kinase domains or GPCRs). Focus on hydrogen bonding between the urea moiety and active-site residues .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d) and thermodynamics. Pair with mutagenesis studies to validate key residues .
  • Metabolite tracking : Radiolabel the phenethyl group (14C^{14} \text{C}) or use 19F^{19} \text{F}-NMR probes to monitor metabolic stability and degradation pathways in vitro .

Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :

  • Standardized protocols : Harmonize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability. For example, use HEK293 cells transfected with uniform receptor expression levels for consistent GPCR activity measurements .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, identifying outliers or confounding factors like impurity profiles .
  • Orthogonal validation : Cross-verify results using complementary techniques (e.g., Western blot for protein targets alongside functional cAMP assays) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with variations in the oxazepine ring (e.g., substituents at C2 or C10) and urea side chains (alkyl vs. aryl groups). Use parallel synthesis or combinatorial libraries .
  • Biological profiling : Test analogs against a panel of targets (e.g., kinase inhibition, cytotoxicity in cancer cell lines) to identify critical functional groups.
  • Computational SAR : Apply QSAR models (CoMFA, CoMSIA) to correlate electronic/steric descriptors (logP, polar surface area) with activity data .

Q. What advanced methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to stressors (acid/base hydrolysis, oxidative H2O2\text{H}_2\text{O}_2, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., hydrolysis of the urea bond) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining parent compound using UPLC-MS/MS.
  • Crystallography : Compare SC-XRD structures before and after stress tests to detect conformational changes affecting stability .

Q. How can computational modeling address gaps in understanding its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADME prediction : Use tools like GastroPlus or ADMET Predictor to estimate absorption (Caco-2 permeability), metabolism (CYP450 isoform susceptibility), and bioavailability.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (logBB) based on lipid bilayer interactions .
  • PBPK modeling : Integrate in vitro data (microsomal clearance, plasma protein binding) to predict human PK profiles and guide dosing regimens .

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